molecular formula C8H6BrNaO4S B13212634 Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate

Cat. No.: B13212634
M. Wt: 301.09 g/mol
InChI Key: NRKHUKXYFWSHST-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a chemical compound with the molecular formula C8H6BrNaO4S and a molecular weight of 301.09 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a bromine atom and a sulfinate group attached to a benzodioxine ring.

Chemical Reactions Analysis

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include sulfonates, de-brominated compounds, and substituted benzodioxines.

Mechanism of Action

The mechanism of action of Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate involves its interaction with specific molecular targets and pathways. The bromine atom and sulfinate group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its sulfinate group, which imparts distinct chemical and biological properties.

Biological Activity

Sodium 7-bromo-2,3-dihydro-1,4-benzodioxine-6-sulfinate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a sodium salt derivative characterized by the molecular formula C8_8H7_7NaO4_4S. The compound features a benzodioxine ring and a sulfonate group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonate group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can significantly affect various biochemical pathways, resulting in the observed biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains. For instance, studies have shown that related benzodioxane derivatives possess significant antibacterial activity, suggesting that this compound may also have similar effects .

Enzyme Inhibition

The compound has demonstrated potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes and other metabolic pathways. This inhibition could be beneficial in therapeutic contexts, particularly for conditions characterized by excessive inflammation .

Anti-inflammatory and Anticancer Activities

Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, compounds similar to this compound have shown promise in reducing inflammation and inhibiting cancer cell growth through specific molecular pathways .

Research Findings and Case Studies

Study Findings Biological Activity
Vazquez et al. (2020)Investigated the anti-inflammatory properties of benzodioxane derivativesNotable anti-inflammatory activity observed
MDPI Study (2024)Explored antimicrobial properties of related compoundsSignificant antibacterial efficacy reported
SCIRP Study (2022)Evaluated anticancer potential in xenograft modelsGrowth inhibition in human ovarian carcinoma

Properties

Molecular Formula

C8H6BrNaO4S

Molecular Weight

301.09 g/mol

IUPAC Name

sodium;6-bromo-2,3-dihydro-1,4-benzodioxine-7-sulfinate

InChI

InChI=1S/C8H7BrO4S.Na/c9-5-3-6-7(13-2-1-12-6)4-8(5)14(10)11;/h3-4H,1-2H2,(H,10,11);/q;+1/p-1

InChI Key

NRKHUKXYFWSHST-UHFFFAOYSA-M

Canonical SMILES

C1COC2=CC(=C(C=C2O1)S(=O)[O-])Br.[Na+]

Origin of Product

United States

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